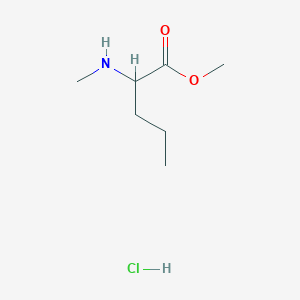

Methyl2-(methylamino)pentanoatehydrochloride

Description

(2S,3S)-Methyl 3-methyl-2-(methylamino)pentanoate hydrochloride (CAS: 3339-43-3) is a chiral hydrochloride salt with the molecular formula C₈H₁₈ClNO₂ and a molecular weight of 195.69 g/mol . It features a branched pentanoate ester backbone substituted with a methylamino group at the 2-position and a methyl group at the 3-position. The compound is stored under inert conditions at 2–8°C to ensure stability .

Properties

CAS No. |

130115-49-0 |

|---|---|

Molecular Formula |

C7H16ClNO2 |

Molecular Weight |

181.66 g/mol |

IUPAC Name |

methyl 2-(methylamino)pentanoate;hydrochloride |

InChI |

InChI=1S/C7H15NO2.ClH/c1-4-5-6(8-2)7(9)10-3;/h6,8H,4-5H2,1-3H3;1H |

InChI Key |

RZZOESYCUHJLGC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(=O)OC)NC.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl 2-(methylamino)pentanoate Hydrochloride

Synthesis via Amino Acid Derivative Methylation

One of the primary methods to prepare methyl 2-(methylamino)pentanoate hydrochloride involves the methylation of an amino acid precursor, specifically L-isoleucine or related amino acids:

- Starting Material: L-isoleucine or N-methyl-L-leucine methyl ester.

- Reagent: Methylamine or hydrochloric acid in methanol.

- Process: The amino acid is reacted with methylamine to form the N-methyl derivative, followed by esterification with methanol to form the methyl ester. The hydrochloride salt is then formed by treatment with hydrogen chloride in methanol or 1,4-dioxane.

- Conditions: The reaction is typically conducted at room temperature with stirring overnight to ensure complete conversion.

- Yield: Near quantitative yields (up to 100%) have been reported under optimized conditions.

Table 1: Example of Reaction Conditions and Yield for Methyl 2-(methylamino)pentanoate Hydrochloride

Metal-Catalyzed Amide Reduction and Amino Acid Derivative Synthesis

Advanced synthetic routes reported in literature involve metal-catalyzed reductions and amide bond formation to generate unnatural amino acid derivatives, including methyl 2-(methylamino)pentanoate analogs:

- Catalysts: Ruthenium-based catalysts are used for selective amide reductions.

- Purification: Post-reaction treatment includes removal of residual ruthenium using resin-bound scavengers.

- Scale: The process is scalable to gram quantities and yields high purity products (>98% by HPLC and NMR).

- Stereochemical Control: The method preserves stereochemistry with minimal racemization.

- Applications: These methods allow for the introduction of diverse tertiary amines with varied physicochemical properties, useful for peptidomimetic synthesis.

Oxidative and Coupling Methods for Derivative Synthesis

Other synthetic strategies involve coupling amino acid esters with carboxylic acid derivatives using dicyclohexylcarbodiimide (DCC) and azide coupling methods:

- Process: Amino acid esters are reacted with carboxylic acid derivatives to form amide bonds.

- Yield: Moderate to good yields (50-90%) depending on substrate and conditions.

- Example: Synthesis of methyl 4-methyl-2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)pentanoate derivatives from L-leucine methyl ester hydrochloride.

- Characterization: Products are confirmed by melting point, NMR, and elemental analysis.

Environmentally Friendly Oxidation for Precursor Synthesis

A patent describes an environmentally benign method for producing related precursors such as 2-methyl-2-pentenoic acid, which can be further transformed into methyl 2-(methylamino)pentanoate derivatives:

- Reagents: Hydrogen peroxide and sodium chlorite in aqueous media.

- Conditions: Mild temperatures (5-25 °C), reaction times optimized around 8 hours.

- Advantages: Use of water as solvent reduces cost and environmental impact; high purity and good fragrance of product.

- Process: Involves oxidation of propionaldehyde derivatives, followed by distillation under vacuum to isolate products.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Amino acid methylation & esterification | L-isoleucine or N-methyl-L-leucine methyl ester | Methylamine, HCl in methanol, room temp | ~100 | Simple, high yield, forms hydrochloride salt |

| Metal-catalyzed amide reduction | Amide precursors | Ruthenium catalyst, resin scavengers | >98 | High purity, scalable, stereochemically stable |

| Coupling via DCC and azide | Amino acid esters + acid derivatives | DCC, azide coupling | 50-90 | Moderate yields, used for complex derivatives |

| Oxidative precursor synthesis | Propionaldehyde derivatives | H2O2, NaClO2, aqueous, mild temp | ~93.5 | Environmentally friendly, precursor step |

Research Findings and Analytical Data

- The methyl 2-(methylamino)pentanoate hydrochloride compounds prepared by these methods exhibit high stereochemical purity, confirmed by NMR and chiral HPLC.

- Mass spectrometry (ESI-MS) confirms molecular ion peaks consistent with expected molecular weights (e.g., 160.0 (M+H)+ for methyl ester derivatives).

- Elemental analyses align closely with calculated values, indicating high purity.

- Studies indicate the compound’s utility as a biochemical reagent and as a building block for peptidomimetic synthesis.

- Metal-catalyzed methods allow for efficient removal of catalyst residues, ensuring low metal contamination in final products.

Chemical Reactions Analysis

Types of Reactions

Methyl2-(methylamino)pentanoatehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced to form different reduced derivatives.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Methyl2-(methylamino)pentanoatehydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and chemical reactions.

Biology: Employed in various biological assays and experiments.

Medicine: Investigated for potential therapeutic applications and drug development.

Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of Methyl2-(methylamino)pentanoatehydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The compound is compared to structurally related esters and hydrochloride salts (Table 1). Key differences include functional groups, stereochemistry, and substituents, which influence solubility, stability, and applications.

Table 1: Comparative Analysis of (2S,3S)-Methyl 3-methyl-2-(methylamino)pentanoate Hydrochloride and Analogues

Key Findings

Structural Diversity: The primary compound’s branched alkyl chain and methylamino group distinguish it from linear analogues like Methyl 3-amino-2-hydroxypentanoate hydrochloride or aromatic derivatives like Methyl 2-amino-2-phenylacetate hydrochloride .

Stability and Handling: The requirement for low-temperature storage under inert conditions for the primary compound contrasts with Methyl 3-amino-2-hydroxypentanoate hydrochloride, which is stable at room temperature .

Applications: While the primary compound is primarily a research chemical, Methyl 2-amino-2-phenylacetate hydrochloride serves as a synthetic intermediate for peptides and chiral catalysts . Ethylphenidate Hydrochloride’s role as a stimulant impurity underscores the importance of structural analogs in pharmaceutical quality control .

Biological Activity

Methyl 2-(methylamino)pentanoate hydrochloride, also referred to as (S)-Methyl 4-methyl-2-(methylamino)pentanoate hydrochloride, is a compound that exhibits significant biological activity due to its structural resemblance to the essential amino acid leucine. This similarity allows it to influence various metabolic pathways and protein synthesis, making it a subject of interest in both medicinal chemistry and biochemistry.

- Molecular Formula : C₇H₁₅ClN₂O₂

- Molecular Weight : 195.687 g/mol

- Chemical Structure : The compound features a methylamino group and an ester functional group, contributing to its unique reactivity and biological interactions.

Methyl 2-(methylamino)pentanoate hydrochloride acts primarily as a substrate for enzymes involved in amino acid metabolism. Its interactions with specific molecular targets can lead to alterations in cellular processes, influencing:

- Protein Synthesis : Mimicking leucine, it can stimulate anabolic pathways.

- Metabolic Regulation : It may modulate pathways related to energy metabolism and cellular growth.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

-

Protein Metabolism :

- Influences the synthesis and degradation of proteins.

- Acts as an anabolic agent, potentially enhancing muscle growth and recovery.

- Cellular Signaling :

- Potential Therapeutic Applications :

Case Studies and Research Findings

Several studies have explored the biological effects of methyl 2-(methylamino)pentanoate hydrochloride:

- Study on Protein Synthesis : A research article demonstrated that compounds similar to methyl 2-(methylamino)pentanoate hydrochloride significantly increased protein synthesis in skeletal muscle cells, suggesting its potential use as a nutritional supplement for athletes.

- Metabolic Pathway Analysis : Another study highlighted how this compound modulates key metabolic pathways, particularly those involving leucine metabolism, which is crucial for energy homeostasis and muscle function .

Comparative Analysis with Similar Compounds

The following table summarizes the comparison of methyl 2-(methylamino)pentanoate hydrochloride with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 4-methyl-2-(methylamino)pentanoate | C₇H₁₅N₂O₂ | Ester form without hydrochloride; used as an intermediate |

| (S)-Methyl 4-methyl-2-(methylamino)pentanoic acid | C₇H₁₅N₂O₂ | Acid form; lacks ester functionality |

| (S)-4-Methyl-2-(methylamino)pentanoic acid | C₇H₁₅N₂O₂ | Hydrochloride salt; focuses more on acidic properties |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(methylamino)pentanoate hydrochloride, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination, followed by purification using recrystallization (ethanol/water mixtures) or column chromatography. Characterization via -NMR, -NMR, and HPLC is critical to confirm structural integrity and purity (>99%). Residual solvents and byproducts should be quantified using GC-MS or LC-MS. For yield optimization, reaction parameters (temperature, pH, and stoichiometry) must be tightly controlled .

Q. How can researchers ensure accurate quantification of Methyl 2-(methylamino)pentanoate hydrochloride in complex biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 270–280 nm is recommended, using a C18 column and a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid). Internal standards, such as deuterated analogs, improve precision. Calibration curves should be validated for linearity (R > 0.995) across the expected concentration range .

Q. What spectroscopic techniques are essential for confirming the compound’s structural identity?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (, , and DEPT-135) resolves the methylamino and ester functionalities. Fourier-transform infrared (FTIR) spectroscopy identifies carbonyl (C=O, ~1700 cm) and ammonium (N–H, ~2500 cm) stretches. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]) within 5 ppm error .

Q. What safety protocols are advised given limited toxicological data for this compound?

- Methodological Answer : Adhere to GHS/CLP regulations (e.g., EC 2020/8785). Use PPE (gloves, lab coats, and goggles) and work in a fume hood to avoid inhalation (P261). Toxicity should be assumed analogous to structurally similar amines; acute exposure protocols include rinsing with water (skin/eye contact) and medical consultation for ingestion .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., binding affinity) be systematically resolved?

- Methodological Answer : Reproduce assays under standardized conditions (buffer pH, temperature, and ion strength). Validate results using orthogonal techniques (e.g., surface plasmon resonance [SPR] vs. isothermal titration calorimetry [ITC]). Stereochemical purity must be confirmed via chiral HPLC or X-ray crystallography, as enantiomeric impurities can skew activity .

Q. What strategies mitigate low yields in multi-step synthesis of Methyl 2-(methylamino)pentanoate hydrochloride?

- Methodological Answer : Optimize intermediate protection/deprotection steps (e.g., tert-butoxycarbonyl [Boc] for amines). Employ coupling agents (EDC/HOBt) for amide bond formation. Monitor reaction progress via TLC or in-line IR spectroscopy. Scale-up studies should address solvent viscosity and heat transfer limitations .

Q. How can researchers address discrepancies in the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products (e.g., hydrolysis of the ester group) can be identified via LC-MS. Store the compound in airtight containers under nitrogen at -20°C to minimize oxidation and hygroscopic effects .

Q. What computational approaches predict the compound’s pharmacokinetic properties and metabolic pathways?

- Methodological Answer : Use molecular docking (AutoDock Vina) to assess target binding and ADMET predictors (SwissADME) for bioavailability. Metabolite identification via in silico tools (Meteor Nexus) guides in vitro hepatocyte studies. Cross-validate predictions with experimental data from microsomal assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.